p-Toluic acid-d4
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Overview
Description
p-Toluic acid-d4: is a deuterium-labeled derivative of p-Toluic acid, also known as 4-Methylbenzoic acid. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is often used in scientific research, particularly in studies involving isotopic labeling and tracing.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of p-Cymene: One common laboratory method involves the oxidation of p-cymene with concentrated nitric acid.
Catalytic Aerobic Oxidation: Another method involves the catalytic aerobic oxidation of p-cymene using a mixed Co(NO3)2/MnBr2 system under elevated pressure and temperature.
Industrial Production Methods: Industrial production of p-Toluic acid-d4 typically involves similar oxidation processes but on a larger scale, ensuring high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can be reduced to form p-tolualdehyde under specific conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Nitric acid, Co(NO3)2, MnBr2, air or oxygen.
Reduction: Zinc dust, sodium hydroxide.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Terephthalic acid.
Reduction: p-Tolualdehyde.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Chemistry:
Isotopic Labeling: p-Toluic acid-d4 is used as an isotopic tracer in various chemical reactions to study reaction mechanisms and pathways.
Biology:
Metabolic Studies: The compound is used in metabolic studies to trace the incorporation and transformation of labeled compounds in biological systems.
Medicine:
Pharmaceutical Research: It serves as an intermediate in the synthesis of pharmaceuticals, aiding in the development of new drugs and therapeutic agents.
Industry:
Mechanism of Action
The mechanism of action of p-Toluic acid-d4 primarily involves its role as an intermediate in various chemical reactions. The deuterium labeling allows researchers to trace the compound’s transformation and interaction with other molecules. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
- o-Toluic acid (2-Methylbenzoic acid)
- m-Toluic acid (3-Methylbenzoic acid)
- Benzoic acid
Comparison:
- Structural Differences: p-Toluic acid-d4 has a methyl group at the para position, whereas o-Toluic acid and m-Toluic acid have the methyl group at the ortho and meta positions, respectively .
- Reactivity: The position of the methyl group affects the compound’s reactivity and the types of reactions it undergoes. This compound is unique due to its deuterium labeling, which provides distinct advantages in isotopic labeling studies .
Properties
Molecular Formula |
C8H8O2 |
---|---|
Molecular Weight |
140.17 g/mol |
IUPAC Name |
2,3,5,6-tetradeuterio-4-methylbenzoic acid |
InChI |
InChI=1S/C8H8O2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H,9,10)/i2D,3D,4D,5D |
InChI Key |
LPNBBFKOUUSUDB-QFFDRWTDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C)[2H])[2H])C(=O)O)[2H] |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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